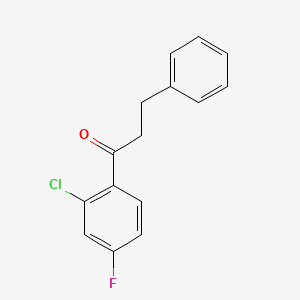

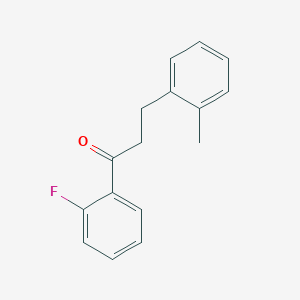

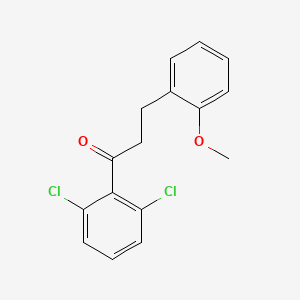

2',6'-二氯-3-(2-甲氧基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone and related compounds has been described in several studies. In one study, the compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was elucidated using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system . Another related compound, a Schiff's base, was synthesized and characterized using similar spectroscopic methods and computational investigations . Additionally, a practical synthesis method for a precursor of the anti-inflammatory agent naproxen, which shares a similar methoxyphenyl component, was described involving Pd-catalyzed reactions and regioselective addition of HX to a triple bond .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone were calculated using DFT/B3LYP methods with a 6-311++ G (d, p) basis set, showing good agreement with experimental data. The compound's molecular structure was confirmed by X-ray diffraction, with unit cell parameters provided . For related compounds, the molecular structure was also confirmed by X-ray single crystal analysis, revealing the orientation of various substituents and the dihedral angles between different rings in the molecules .

Chemical Reactions Analysis

The title compound was screened for antimicrobial activity, showing moderate activity against selected pathogens . The study of a related Schiff's base compound included an investigation of the tautomeric equilibrium between enol, keto, and transition state forms, as well as intramolecular proton transfer processes . These studies provide insights into the reactivity and potential applications of these compounds.

Physical and Chemical Properties Analysis

The HOMO-LUMO energy gap of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone was determined both experimentally and theoretically, with the results being nearly the same, indicating the stability of the compound. Chemical reactivity parameters were also studied, showing good agreement with experimental data . For the related Schiff's base, nonlinear optical property calculations suggested potential use as an NLO material . The crystal structures of related compounds revealed various intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which contribute to the stability of the crystal network .

科学研究应用

微波和超声波辅助半合成

该化合物已被用于天然甲氧基丙酮的微波和超声波辅助半合成。该过程涉及将苯丙烯异构体混合物与氯化钯和甲酸钠在甲酸、甲醇和水混合物中反应,然后进行氧化。这种方法提供了一种快速实用的合成苯丙烷和丙酮的方法(Joshi, Sharma, & Sinha, 2005)。

新型咔喹的合成

2',6'-二氯-3-(2-甲氧基苯基)丙酮已被用于通过碱催化的醛缩反应合成咔喹,即克莱森-施密特缩合反应。这个过程导致了合成5,8a-二氯-2-(4-甲氧基苯基)-8aH-咔喹,这是一种通过各种光谱技术表征的化合物(Yousif & Fadhil, 2020)。

席夫碱的光谱研究

一项研究报告了与2',6'-二氯-3-(2-甲氧基苯基)丙酮相关的新型席夫碱的合成、光谱分析和密度泛函理论计算。该研究调查了互变平衡和稳定化能,提供了关于分子内和分子间相互作用以及非线性光学性质计算的见解,暗示了潜在的非线性光学材料应用(Yıldırım, Yıldırım, & Kaştaş, 2016)。

锌(II)配合物的合成和表征

该化合物还在单核锌(II)配合物的合成和表征中发挥了作用。该配合物源自2-甲氧基-6-[(3-环己胺基丙基亚胺)甲基]苯酚,通过元素分析、红外光谱和X射线单晶衍射确定进行了表征。研究揭示了晶体结构中形成链的分子结构和分子间氢键(Han, You, Xu, & Wang, 2006)。

属性

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSHPPZBVMCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644205 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

CAS RN |

898774-22-6 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。